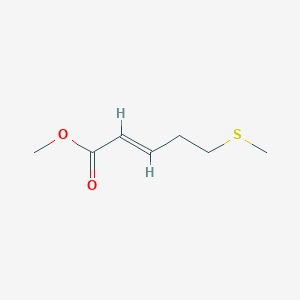

5-(Methylthio)-2-pentenoic acid methyl ester

説明

特性

IUPAC Name |

methyl (E)-5-methylsulfanylpent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-9-7(8)5-3-4-6-10-2/h3,5H,4,6H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFNAYEXIOMRR-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208463-13-2 | |

| Record name | methyl 5-(methylsulfanyl)pent-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dual-Natured Sulfur: From Chemosensory Pungency to Therapeutic Potency

An In-Depth Technical Guide for Flavor Chemists and Drug Developers

Executive Summary

Bioactive sulfur compounds (BSCs) occupy a unique ecological niche: they serve as chemical defense mechanisms in plants, sensory markers in food chemistry, and potent pharmacophores in drug development. This guide bridges the gap between flavor chemistry (sensory perception) and pharmacology (therapeutic action). It explores how the specific nucleophilic and electrophilic nature of sulfur drives both the activation of transient receptor potential (TRP) channels—causing the sensation of "pungency"—and the induction of the Nrf2 cytoprotective pathway, offering anti-cancer and anti-inflammatory potential.

Part 1: Structural Classes & Sensory-Bioactivity Correlation

The sensory impact of sulfur is characterized by extremely low odor detection thresholds (ODT), often in the parts-per-trillion (ppt) range. However, the same reactive moieties responsible for these aromas are also responsible for their biological instability and reactivity with protein thiols.

Table 1: Key Bioactive Sulfur Compounds

Consolidated data on sensory characteristics and therapeutic targets.

| Compound Class | Key Analyte | Source | Odor Quality | ODT (ppb in water) | Bioactive Target |

| Thiosulfinates | Allicin | Garlic (crushed) | Pungent, Sulfurous | ~10-50 | TRPA1, TRPV1, Keap1-Nrf2 |

| Isothiocyanates | Allyl Isothiocyanate (AITC) | Mustard, Wasabi | Pungent, Lachrymatory | 380 | TRPA1 (Covalent), Nrf2 |

| Polyfunctional Thiols | 3-Mercaptohexan-1-ol (3MH) | Passion Fruit, Sauvignon Blanc | Grapefruit, Tropical | 0.06 (60 ppt) | Antioxidant Modulation |

| Sulfides | Dimethyl Trisulfide (DMTS) | Aged Cheese, Truffles | Cabbage, Decay | 0.01 (10 ppt) | Cardiovascular (H₂S donor) |

| Mercaptans | Furfurylthiol | Roasted Coffee | Roasted, Burnt | 0.01 | Chemopreventive (putative) |

Part 2: Mechanisms of Action (Chemosensory & Physiological)

The "burning" sensation of wasabi or raw garlic is not a taste but a somatosensory pain response. This section details the Dual-Path Electrophilic Activation theory. The same electrophilic carbon center that attacks cysteine residues on the TRPA1 channel (causing pain/flavor) also attacks cysteine residues on Keap1 (releasing Nrf2 for cellular protection).

Mechanism 1: The Electrophilic Trigger

Both Allicin and AITC function as "soft" electrophiles. They bypass the lock-and-key model of standard receptors and instead rely on covalent modification .

-

Sensory (TRPA1): The compound penetrates the membrane and covalently modifies cysteine residues (e.g., Cys415, Cys422 in human TRPA1) on the N-terminus. This opens the ion channel, allowing Ca²⁺ influx and causing depolarization.

-

Therapeutic (Nrf2): The compound modifies reactive thiols on Keap1 (the repressor of Nrf2). This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and bind the Antioxidant Response Element (ARE).

Visualization: The Dual-Pathway of Sulfur Bioactivity

Figure 1: This diagram illustrates how a single sulfur species (Ligand) triggers both immediate sensory perception and long-term gene expression via cysteine modification.

Caption: Dual-action pathway where electrophilic sulfur compounds trigger TRPA1 (sensory) and Keap1-Nrf2 (cytoprotection) via cysteine modification.

Part 3: Analytical Methodologies

Analyzing BSCs is notoriously difficult due to their volatility, reactivity, and low abundance. Standard Mass Spectrometry (MS) often fails due to poor ionization or hydrocarbon interference. Sulfur Chemiluminescence Detection (SCD) is the gold standard.[1]

Protocol: HS-SPME-GC-SCD for Volatile Sulfur Analysis

This protocol utilizes the equimolar response of SCD to quantify sulfur without individual calibration standards for every unknown.[2]

Reagents & Equipment:

-

Detector: Agilent 8355 SCD (or equivalent).

-

Column: DB-Sulfur SCD (60m x 0.32mm x 4.0µm) to prevent column bleed interference.

-

Internal Standard: Ethyl methyl sulfide (EMS) or deuterated dimethyl sulfide (d6-DMS).

Step-by-Step Methodology:

-

Sample Preparation (Inertness is Critical):

-

Use silanized glass vials to prevent sulfur adsorption to glass walls.

-

Add 2g of sample (homogenized tissue or liquid) + 1g NaCl (salting out effect).

-

Spike with Internal Standard (final conc. 50 ppb).

-

Seal immediately with PTFE-lined magnetic caps.

-

-

Extraction (Headspace SPME):

-

Fiber: CAR/PDMS (Carboxen/Polydimethylsiloxane) – specific for low molecular weight volatiles.

-

Incubation: 40°C for 20 mins with agitation (500 rpm).

-

Extraction: Expose fiber for 30 mins at 40°C.

-

-

GC Separation:

-

Injector: Splitless mode at 250°C.

-

Oven Program: 35°C (hold 5 min) → 10°C/min → 220°C (hold 5 min).

-

Note: Low initial temperature is crucial to resolve highly volatile H₂S and methanethiol.

-

-

SCD Detection:

-

Mechanism: Eluting compounds are burned in a ceramic tube with hydrogen and air to form SO (sulfur monoxide).

-

Reaction: SO + O₃ (Ozone) → SO₂* (Excited) → SO₂ + hv (Light at 300-400 nm).

-

Validation: Verify linearity (R² > 0.99) using a 5-point calibration curve of the internal standard.

-

Visualization: The SCD Analytical Workflow

Figure 2: The logical flow of sulfur analysis, highlighting the critical conversion of sulfur species to Sulfur Monoxide (SO) for detection.

Caption: Workflow for HS-SPME-GC-SCD analysis. The combustion to SO ensures equimolar response, eliminating matrix suppression.

Part 4: Therapeutic Potential & Drug Development Challenges

The Stability Paradox

The primary challenge in developing sulfur-based drugs (e.g., Allicin supplements) is stability. Allicin has a half-life of <16 hours at room temperature, degrading into Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS). While these degradation products are stable, they possess different pharmacokinetics than the parent molecule.

Formulation Strategy: To harness the TRPA1/Nrf2 activation potential, researchers are now utilizing Pro-drug strategies :

-

Alliin + Alliinase Compartmentalization: Mimicking the garlic bulb structure by encapsulating the precursor (Alliin) and enzyme (Alliinase) in separate liposomal compartments, reacting only upon digestion.

-

H₂S Donors: Using polysulfides (like DATS) as slow-releasing donors of Hydrogen Sulfide (H₂S), a gaseous signaling molecule that induces vasodilation and mitochondrial protection.

Therapeutic Applications[3][4]

-

Oncology: Isothiocyanates (Sulforaphane) are in Phase II clinical trials for prostate cancer, leveraging the Nrf2 pathway to detoxify carcinogens.

-

Cardiovascular: Ajoene (a rearrangement product of allicin) inhibits platelet aggregation via fibrinogen receptor blockade.

References

-

Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282. [Link]

-

Dinkova-Kostova, A. T., et al. (2002). "Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants." Proceedings of the National Academy of Sciences, 99(18), 11908-11913. [Link]

-

Yan, X., et al. (2020). "Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas." Agilent Technologies Application Note. [Link]

-

Tominaga, T., et al. (1998). "Identification of 3-mercaptohexyl acetate in Sauvignon blanc wines." Vitis, 37(3), 121-123. [Link]

-

Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. [Link]

Sources

Wittig reaction conditions for 2-pentenoate derivatives

Application Note: Stereoselective Synthesis of 2-Pentenoate Derivatives via Wittig Reaction

Part 1: Introduction & Scope

This application note details the protocol for synthesizing 2-pentenoate derivatives (specifically ethyl 2-pentenoate) using the Wittig reaction. The target molecule is an

The core transformation involves the coupling of propanal (propionaldehyde) with a stabilized phosphonium ylide [(carbethoxymethylene)triphenylphosphorane]. Unlike unstabilized ylides that require strong bases and low temperatures, this protocol utilizes a stable, commercially available ylide under mild conditions, prioritizing (E)-stereoselectivity and operational simplicity.

Part 2: Scientific Foundation & Mechanism[1]

Reaction Design

The synthesis relies on the interaction between a carbonyl electrophile and a phosphorous ylide.[1][2][3][4] For 2-pentenoate derivatives, the components are:

-

Electrophile: Propanal (

component). -

Nucleophile: (Carbethoxymethylene)triphenylphosphorane (

component).

Stereochemical Control

The stereochemical outcome of the Wittig reaction is dictated by the nature of the ylide:

-

Stabilized Ylides: Possess an electron-withdrawing group (EWG) such as an ester (

) adjacent to the carbanion. These ylides are less reactive and equilibrate to the thermodynamically more stable (E)-alkene (trans) product. -

Mechanism: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[3] For stabilized ylides, the formation of this intermediate is reversible, allowing the system to funnel through the lower-energy transition state that minimizes steric clash between the phenyl groups of the phosphorous and the alkyl chain of the aldehyde, leading to the E-isomer.

Part 3: Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][5][6][7][8] | Role | Note |

| Propanal | 58.08 | 1.2 - 1.5 | Electrophile | Volatile (bp 49°C). Use excess. |

| Ylide | 348.37 | 1.0 | Nucleophile | (Carbethoxymethylene)triphenylphosphorane. Stable solid. |

| DCM | - | Solvent | Medium | Anhydrous preferred but not strictly required. |

| Hexane | - | Workup | Precipitant | Used to crash out Ph3PO byproduct. |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a round-bottom flask with a magnetic stir bar.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.0 equiv) to the flask.

-

Dissolve the ylide in Dichloromethane (DCM) (approx. 0.3 M concentration relative to ylide). The solution should be clear to slightly yellow.

-

Critical Step: Cool the solution to 0°C (ice bath) to prevent rapid evaporation of the aldehyde upon addition.

Step 2: Addition of Electrophile

-

Add Propanal (1.2 – 1.5 equiv) dropwise to the stirring ylide solution.

-

Note: Excess propanal is used to account for its high volatility and potential loss during handling.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 3–5 hours . Monitor reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes). The limiting reagent (ylide) spot should disappear.

Step 3: Workup & Purification (Ph3PO Removal)

-

Concentration: Remove the DCM solvent under reduced pressure (Rotary Evaporator). Caution: Do not use high vacuum or high heat (>40°C) initially, or you may lose the volatile product (Ethyl 2-pentenoate bp ~150-160°C, but can co-evaporate).

-

Precipitation: The residue will be a semi-solid mixture of product and Triphenylphosphine oxide (Ph3PO). Add cold Hexane (or Pentane) to the residue and stir vigorously. Ph3PO is insoluble in hexane and will precipitate as a white solid.

-

Filtration: Filter the mixture through a sintered glass funnel or a celite pad to remove the solid Ph3PO. Wash the solid cake with additional cold hexane.

-

Final Concentration: Concentrate the hexane filtrate carefully.

-

Purification: If high purity is required, perform a short silica plug filtration or vacuum distillation.

Part 4: Optimization & Troubleshooting

Solvent Effects on Stereoselectivity

While DCM is standard, solvent choice can subtly influence the E/Z ratio.

| Solvent | Polarity | Effect on Reaction | Recommended For |

| DCM | Moderate | Fast rate, good solubility. | Standard Protocol |

| THF | Moderate | Good solubility, slightly slower. | Alternative if DCM is avoided. |

| Methanol | Polar | Can accelerate rate but may lower E-selectivity. | Not recommended for max E. |

| Water | High | "On-water" conditions can be fast but require phase transfer. | Green Chemistry applications. |

Troubleshooting Guide

-

Issue: Low Yield [2]

-

Issue: Poor Separation of Ph3PO

-

Cause: Ph3PO solubility in product.[2]

-

Solution: Use the "Hexane Crash" method described above. If Ph3PO persists, cool the hexane extract to -20°C overnight to crystallize the remaining oxide.

-

-

Issue: Z-Isomer Contamination

-

Cause: Kinetic trapping.

-

Solution: Ensure the reaction runs at RT or slightly elevated temperature (e.g., 35°C) to allow thermodynamic equilibration to the E-isomer. If strict E (>99:1) is needed and Wittig yields <95:5, consider the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester instead.

-

Part 5: References

-

Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien.[11] Chemische Berichte. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[12][3][4][6][11][13][14] Chemical Reviews. Link

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry. Link

-

Organic Chemistry Portal. Wittig Reaction: Mechanism and Conditions.Link

-

Master Organic Chemistry. The Wittig Reaction: Stabilized vs Unstabilized Ylides.Link

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. scribd.com [scribd.com]

Application Note: Comprehensive Flavor Profile Assessment of Methyl 5-(Methylthio)pent-2-enoate

Introduction

Volatile sulfur compounds are critical to the flavor profiles of a vast array of foods and beverages, often acting as "character-impact compounds" even at exceptionally low concentrations.[1][2][3] Their low odor thresholds mean that they can impart desirable notes, but can also be responsible for off-flavors if not present at the correct concentration.[2] Methyl 5-(methylthio)pent-2-enoate is a sulfur-containing ester with potential applications in the flavor and fragrance industry. Due to its structural similarity to other potent flavor compounds, a thorough assessment of its flavor profile is essential for its effective utilization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed flavor profile assessment of this novel compound, integrating both instrumental analysis and sensory evaluation.

The flavor of sulfur-containing compounds can be complex, with related thioesters exhibiting a range of notes from "cheesy" to "green" and "fruity".[4] Thiols, another class of related compounds, are known for aromas ranging from roasty to tropical fruit notes like guava and passion fruit.[5][6] Given this, it is hypothesized that methyl 5-(methylthio)pent-2-enoate may possess a complex flavor profile with savory, fruity, and potentially sulfureous notes. The following protocols are designed to deconstruct and characterize these nuances.

Materials and Instrumentation

Reagents

-

Methyl 5-(methylthio)pent-2-enoate (synthesis as required, or sourced from a reputable chemical supplier)

-

Deodorized mineral oil or propylene glycol (for sensory evaluation)

-

High-purity water (for sensory threshold determination)

-

A range of reference flavor standards (e.g., S-methyl thiohexanoate, dimethyl sulfide, methional)

-

High-purity nitrogen and helium for GC analysis

Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an Olfactory Detection Port (GC-O)[7][8][9]

-

Analytical balance

-

Micropipettes

-

Vortex mixer

-

Headspace autosampler (optional, for static headspace analysis)

Experimental Design and Workflow

A robust flavor profile assessment requires a multi-pronged approach that combines the objectivity of instrumental analysis with the nuanced perception of human sensory evaluation. The overall workflow is depicted below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiols: An Introduction | Top Crop [topcrop.co]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 9. pfigueiredo.org [pfigueiredo.org]

Comparative Guide: C13 NMR Chemical Shifts for Vinylic Carbons in Pentenoates

Executive Summary

In the synthesis of pheromones, plasticizers, and pharmaceutical intermediates, distinguishing between pentenoate isomers is a critical quality control step. While Proton (

This guide provides a definitive comparison of

Mechanistic Principles of Shift Differences

To accurately assign spectra, one must understand the underlying physical chemistry driving the chemical shift variations:

Conjugation Effects (Resonance)

-

-Unsaturated Systems (2-Pentenoates): Conjugation between the alkene

-

-Carbon (C3): Significantly deshielded (shifted downfield, higher ppm) due to resonance contribution where the

-

-Carbon (C2): Shielded relative to the

-

Carbonyl Carbon (C1): Shielded (shifted upfield, ~166 ppm) compared to non-conjugated esters (~172 ppm) due to electron donation from the double bond.

-

-Carbon (C3): Significantly deshielded (shifted downfield, higher ppm) due to resonance contribution where the

Steric Compression (The -Gauch Effect)

This is the primary tool for distinguishing E (trans) and Z (cis) isomers.

-

Mechanism: When two carbon groups are cis to each other across a double bond (or in a fixed conformation), the steric crowding of their electron clouds causes mutual shielding.

-

Diagnostic Utility: In Z-isomers, the allylic carbons (C4 in 2-pentenoate; C2/C5 in 3-pentenoate) appear 3–5 ppm upfield (lower number) compared to the corresponding E-isomer.

Comparative Data: The Master Table

The following values represent typical chemical shifts (

Table 1: C NMR Chemical Shift Comparison of Methyl Pentenoate Isomers

| Carbon Position | Methyl 4-Pentenoate (Terminal) | Methyl (E)-2-Pentenoate (Conjugated Trans) | Methyl (Z)-2-Pentenoate (Conjugated Cis) | Methyl (E)-3-Pentenoate (Internal Trans) | Methyl (Z)-3-Pentenoate (Internal Cis) |

| C1 (C=O) | 173.5 | 167.2 | 166.5 | 172.5 | 172.1 |

| C2 ( | 33.4 | 121.5 | 119.8 | 38.0 | 33.5 |

| C3 ( | 28.8 | 149.5 | 145.2 | 122.5 | 121.0 |

| C4 ( | 137.0 (=CH) | 25.2 | 21.5 | 129.5 | 128.0 |

| C5 ( | 115.5 (=CH | 12.3 | 14.1 | 17.8 | 12.9 |

| OMe | 51.5 | 51.4 | 51.1 | 51.6 | 51.6 |

Note: Bold values indicate primary diagnostic peaks for that specific isomer.

Detailed Analysis by Isomer

Methyl 4-Pentenoate (Terminal Alkene)

-

Diagnostic Feature: The presence of a terminal methylene group (=CH

) at ~115 ppm . -

Carbonyl: Typical non-conjugated ester value (~173.5 ppm).

-

Differentiation: Easily distinguished from 2- and 3- isomers by the absence of a methyl group at the end of the chain (C5 is a CH

, not CH

Methyl 2-Pentenoate (Conjugated)

-

Conjugation Flag: Look for the Carbonyl (C1) at <168 ppm .

-

E vs. Z Distinction:

- -Carbon (C3): The E-isomer is more deshielded (~149.5 ppm) than the Z-isomer (~145.2 ppm).

-

Allylic Carbon (C4): The Z-isomer shows the

-effect. C4 appears at ~21.5 ppm (shielded) versus ~25.2 ppm for the E-isomer.

Methyl 3-Pentenoate (Internal Non-Conjugated)

-

Carbonyl: Similar to 4-pentenoate (~172 ppm).

-

Alkene Region: Two signals in the narrow range of 120–130 ppm.

-

E vs. Z Distinction:

-

Look at the terminal methyl (C5).

-

E-Isomer: C5 is trans to the methylene group (C2). Shift is ~17.8 ppm .

-

Z-Isomer: C5 is cis to the methylene group (C2). Steric compression shifts C5 upfield to ~12.9 ppm .

-

Experimental Protocol: Reliable Assignment

To ensure data integrity, follow this self-validating workflow.

Step 1: Sample Preparation

-

Concentration: Dissolve ~20-50 mg of sample in 0.6 mL CDCl

. -

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

-

Reference: Ensure TMS (0.00 ppm) or the center solvent triplet (77.16 ppm) is referenced correctly.

Step 2: Acquisition Parameters (Typical 400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Proton-decoupled

C). -

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Vinylic carbons have longer T1 relaxation times; a short D1 will suppress their signal intensity.

-

Scans (NS): Minimum 256 scans (preferably 512) to resolve quaternary carbonyls clearly.

Step 3: Advanced Verification (DEPT-135)

Run a DEPT-135 experiment to distinguish carbon types:

-

Up (Positive): CH and CH

(C2, C3, C4, C5 in most isomers). -

Down (Negative): CH

(C2 in 3-pentenoate; C5 in 4-pentenoate). -

Absent: Quaternary Carbons (C1 Carbonyl).

Logic Flow for Isomer Identification

The following diagram illustrates the decision tree for assigning an unknown methyl pentenoate sample based on

Figure 1: Decision tree for the structural assignment of methyl pentenoate isomers using

References

-

National Institutes of Health (NIH). (2025). Methyl 4-pentenoate | C6H10O2 | PubChem Compound Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin. (2021). 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。